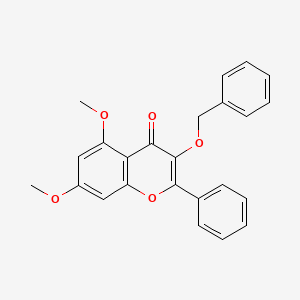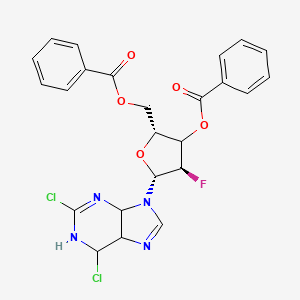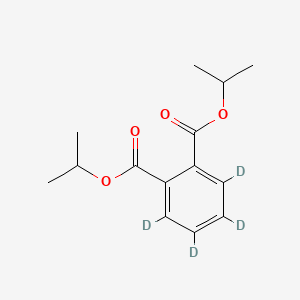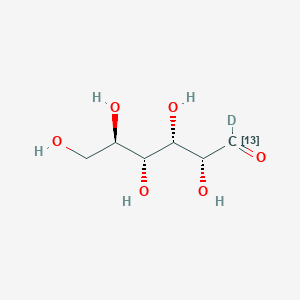
Lapatinib-d4-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lapatinib-d4-1 is a deuterium-labeled derivative of Lapatinib, a small molecule tyrosine kinase inhibitor. Lapatinib is primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor type 2 (HER2). The deuterium labeling in this compound is used for pharmacokinetic studies to understand the drug’s behavior in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib-d4-1 involves several key steps:
Chlorination of Formamidine: Formamidine or its salt is chlorinated using N-chlorosuccinimide to obtain a chlorinated intermediate.
Substitution Reaction: The chlorinated intermediate reacts with another compound to form a key intermediate.
Final Reaction: The key intermediate is then reacted with thionyl chloride to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Use of Cost-effective Starting Materials: Cheap and easily available starting materials are used to reduce production costs.
Simplified Steps: The synthetic steps are simplified to increase efficiency and yield.
Mild Reaction Conditions: Mild reaction conditions are employed to ensure safety and environmental compliance.
化学反応の分析
Types of Reactions
Lapatinib-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
科学的研究の応用
Lapatinib-d4-1 is extensively used in scientific research, particularly in the following areas:
Pharmacokinetic Studies: The deuterium labeling helps in tracing the drug’s absorption, distribution, metabolism, and excretion in the body.
Cancer Research: It is used to study the efficacy and resistance mechanisms in HER2-positive breast cancer.
Drug Development: The compound is used in the development of new tyrosine kinase inhibitors and combination therapies.
作用機序
Lapatinib-d4-1 exerts its effects by inhibiting the tyrosine kinase domains of both HER1 and HER2 receptors. It binds to the ATP-binding site of the receptor’s intracellular domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the downstream signaling pathways, leading to reduced tumor cell proliferation and survival .
類似化合物との比較
Similar Compounds
Erlotinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.
Gefitinib: Similar to Erlotinib, it targets the epidermal growth factor receptor.
Trastuzumab: A monoclonal antibody targeting HER2, used in combination with Lapatinib for enhanced efficacy.
Uniqueness
Lapatinib-d4-1 is unique due to its dual inhibition of both HER1 and HER2 receptors, making it effective in cases where other inhibitors may fail. The deuterium labeling also provides an advantage in pharmacokinetic studies, offering more precise data on the drug’s behavior in the body .
特性
分子式 |
C29H26ClFN4O4S |
|---|---|
分子量 |
585.1 g/mol |
IUPAC名 |
N-[3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i2D,3D,4D,13D |
InChIキー |
BCFGMOOMADDAQU-XODZCWLCSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CNCCS(=O)(=O)C)Cl)[2H] |
正規SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


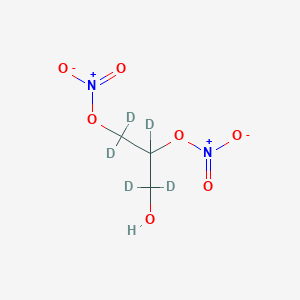
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)

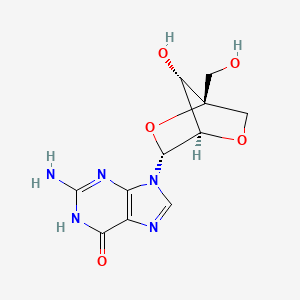
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
